molecular formula C8H12N2 B1682967 2,3,5,6-Tetramethylpyrazine CAS No. 1124-11-4

2,3,5,6-Tetramethylpyrazine

Cat. No.: B1682967
CAS No.: 1124-11-4
M. Wt: 136.19 g/mol
InChI Key: FINHMKGKINIASC-UHFFFAOYSA-N
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Mechanism of Action

2,3,5,6-Tetramethylpyrazine (TMP), also known as Tetramethylpyrazine, is a compound with a wide range of biological activities. It is a major active ingredient of the traditional Chinese medicine, Chuanxiong and Ma-Huang herbs .

Target of Action

TMP primarily targets the Epithelial-Mesenchymal Transition (EMT) process in colon cancer cells . It also targets Manganese Superoxide Dismutase (MnSOD) , a key regulator of the EMT phenotype . In neurodegenerative diseases, TMP has been shown to activate the PI3K-Akt signal pathway and MEF2D-PGC1α and Nrf2-ARE signal pathways in dopaminergic neurons induced by LPS .

Mode of Action

TMP suppresses the expression of MnSOD, fibronectin, vimentin, MMP-9, and N-cadherin, with a parallel elevation of occludin and E-cadherin in unstimulated and TGFβ-stimulated cells . This results in the suppression of the EMT process, which is crucial for the acquisition of invasive properties by polarized epithelial cells .

Biochemical Pathways

TMP modulates several signaling pathways. It affects the PI3K/Akt/mTOR , Wnt/GSK3/β-catenin , and MAPK signaling pathways, both constitutively activated and stimulated by TGFβ . In terms of activating signaling pathways, it can protect nerve cells from MPP + -induced injury by activating the PI3K-Akt signal pathway and activating MEF2D-PGC1α and Nrf2-ARE signal pathways in dopaminergic neurons induced by LPS .

Pharmacokinetics

It is known that tmp is a component of baijiu, a traditional distilled beverage in china, and its yield is influenced by the metabolic engineering of saccharomyces cerevisiae .

Result of Action

TMP treatment reduces the proliferation, migration, and invasion of colon cancer cells . It also inhibits the EMT program in the colon cancer cells-transfected with pcDNA3-MnSOD through modulation of MnSOD, EMT-related proteins, and oncogenic pathways . In lung cancer cell lines, TMP has been shown to decrease cell viability in a dose- and time-dependent manner and suppress the carcinogenesis of lung cancer cells by arresting the cell cycle at the S phase and inducing mitochondria-dependent apoptosis by regulating caspase-3 and Bax/Bcl-2 .

Action Environment

The action of TMP can be influenced by environmental factors. For example, during the brewing of Baijiu, the microorganisms in jiuqu produce acetoin and then synthesize TMP . The yield of TMP is very low, but it can be increased through metabolic engineering of Saccharomyces cerevisiae .

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetramethylpyrazine has many physiological functions, including anti-oxidant, anti-inflammatory, and anti-apoptosis properties; autophagy regulation; vasodilation; angiogenesis regulation; mitochondrial damage suppression; endothelial protection; reduction of proliferation and migration of vascular smooth muscle cells; and neuroprotection

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it protects retinal photoreceptors against endoplasmic reticulum stress by modulating ATF4-mediated inhibition of PRP aggregation . It also suppresses the expression of MnSOD, fibronectin, vimentin, MMP-9, and N-cadherin in colon cancer cells, with a parallel elevation of occludin and E-cadherin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For example, it has been shown to modulate ATF4-mediated inhibition of PRP aggregation . It also suppresses the expression of MnSOD in colon cancer cells, which can regulate the epithelial-mesenchymal transition phenotype by modulating the intracellular reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study showed that the production of this compound increased 2.6-fold up to 10.55 mg/L in 29 hours under certain conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound significantly reduced aortic atherosclerotic lesion area in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to enhance the synthesis of diacetyl, a precursor of this compound, by overexpressing the alpha-acetolactate synthase (ALS) of the pyruvate decomposition pathway .

Chemical Reactions Analysis

Types of Reactions: Tetramethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Tetramethylpyrazine can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce various reduced forms of tetramethylpyrazine.

Comparison with Similar Compounds

Tetramethylpyrazine is unique due to its multifaceted pharmacological properties. Similar compounds include:

    Pyrazine: A simpler structure with fewer methyl groups, used primarily in flavoring.

    Trimethylpyrazine: Similar to tetramethylpyrazine but with one less methyl group, also used in flavoring and fragrance industries.

    Dimethylpyrazine: Another related compound with two methyl groups, known for its aroma properties.

Tetramethylpyrazine stands out due to its extensive pharmacological applications, particularly in neuroprotection and cardiovascular health .

Properties

IUPAC Name

2,3,5,6-tetramethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINHMKGKINIASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

76494-51-4 (hydrochloride)
Record name Ligustrazine
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DSSTOX Substance ID

DTXSID6047070
Record name Tetramethylpyrazine
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Molecular Weight

136.19 g/mol
Source PubChem
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Physical Description

Solid, white crystals or powder with a musty, fermented, coffee odour
Record name Tetramethylpyrazine
Source Human Metabolome Database (HMDB)
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Record name 2,3,5,6-Tetramethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

190.00 °C. @ 760.00 mm Hg
Record name Tetramethylpyrazine
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Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water; soluble in oils, propylene glycol, organic solvents, very soluble (in ethanol)
Record name SID8139962
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Record name 2,3,5,6-Tetramethylpyrazine
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CAS No.

1124-11-4
Record name Tetramethylpyrazine
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Record name TETRAMETHYLPYRAZINE
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Record name Pyrazine, 2,3,5,6-tetramethyl-
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Record name Tetramethylpyrazine
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Melting Point

86 °C
Record name Tetramethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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